N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound known for its significant pharmacological properties. It is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzamide moiety, making it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as dopamine receptors. It binds to these receptors and modulates their activity, influencing various physiological processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to certain receptors makes it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C24H32ClN3O2 |
---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H32ClN3O2/c1-18(2)17-30-22-10-6-20(7-11-22)24(29)26-16-23(19-4-8-21(25)9-5-19)28-14-12-27(3)13-15-28/h4-11,18,23H,12-17H2,1-3H3,(H,26,29) |
InChI Key |
XNIOHXGPDAPQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Origin of Product |
United States |
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